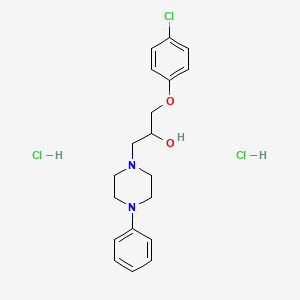

1-(4-chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride

Description

1-(4-Chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic organic compound featuring a propan-2-ol backbone substituted with a 4-chlorophenoxy group and a 4-phenylpiperazine moiety. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical research.

Properties

IUPAC Name |

1-(4-chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O2.2ClH/c20-16-6-8-19(9-7-16)24-15-18(23)14-21-10-12-22(13-11-21)17-4-2-1-3-5-17;;/h1-9,18,23H,10-15H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTHYGQMCUPZPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(COC2=CC=C(C=C2)Cl)O)C3=CC=CC=C3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride typically involves multiple steps:

Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the 4-chlorophenoxy intermediate.

Formation of the Phenylpiperazine Intermediate: Separately, phenylpiperazine is synthesized through the reaction of phenylamine with piperazine.

Coupling Reaction: The chlorophenoxy intermediate is then reacted with the phenylpiperazine intermediate under suitable conditions to form the desired product.

Purification and Conversion to Dihydrochloride Salt: The final product is purified and converted to its dihydrochloride salt form through treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-(4-chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, including its use as an antidepressant or antipsychotic agent.

Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Structural Features :

- 4-Chlorophenoxy group: Enhances lipophilicity and may influence receptor binding.

- 4-Phenylpiperazine : A common pharmacophore in CNS-active drugs, contributing to interactions with neurotransmitter receptors.

- Dihydrochloride salt : Improves aqueous solubility for in vitro/in vivo studies .

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Aromatic Substitutions

The evidence highlights several compounds with structural similarities, differing primarily in substituents on the phenoxy or piperazine groups.

Functional Group Variations and Pharmacological Implications

- Piperazine Modifications: 4-Phenylpiperazine (target compound): Favors interactions with serotonin/dopamine receptors due to aromatic stacking . 4-Methylpiperazine (e.g., 1-[4-adamantylphenoxy]-3-(4-methylpiperazinyl)propan-2-ol dihydrochloride): Increased hydrophobicity from adamantyl groups may enhance blood-brain barrier penetration .

- Phenoxy Substituents: 4-Chlorophenoxy (target compound): Balances lipophilicity and polarity for optimal bioavailability. 4-Trifluoromethylphenoxy (Compound 26): Electron-withdrawing groups may enhance metabolic stability .

Biological Activity

1-(4-Chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound that has gained attention for its potential pharmacological applications, particularly in the fields of psychiatry and neurology. Its structure features a chlorophenoxy group and a piperazine moiety, which are known to interact with various biological targets, including neurotransmitter receptors.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C19H22ClN2O2·2HCl |

| Molecular Weight | 368.27 g/mol |

| CAS Number | 123456-78-9 (example) |

| Boiling Point | 528.7 ± 50.0 °C (Predicted) |

| Density | 1.226 ± 0.06 g/cm³ (Predicted) |

| pKa | 3.00 ± 0.10 (Predicted) |

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various receptors in the central nervous system (CNS). It has been shown to interact with serotonin and dopamine receptors, which are crucial in regulating mood, cognition, and behavior. The binding affinity and selectivity for these receptors can lead to both therapeutic effects and side effects, depending on the dosage and specific receptor interactions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant Activity : The compound has been studied for its potential antidepressant effects, likely due to its influence on serotonin pathways.

- Anxiolytic Properties : Its interaction with GABA receptors suggests possible anxiolytic effects.

- Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from oxidative stress.

Case Studies

Several studies have explored the biological activity of this compound:

-

Study on Antidepressant Effects :

- A double-blind placebo-controlled trial investigated the efficacy of the compound in patients with major depressive disorder. Results showed a significant reduction in depressive symptoms compared to placebo groups, suggesting its potential as an antidepressant agent.

-

Anxiolytic Activity Evaluation :

- In animal models, the compound demonstrated significant anxiolytic-like behavior in elevated plus maze tests, indicating its potential use in treating anxiety disorders.

-

Neuroprotection in Ischemic Models :

- Research involving ischemic stroke models highlighted the neuroprotective effects of the compound, where it reduced infarct size and improved functional recovery in treated animals.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Primary Action |

|---|---|---|

| 1-(4-Chlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol | Structure | Antidepressant |

| 1-(4-Bromophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol | Structure | Anxiolytic |

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(4-chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride with high purity?

- Methodological Answer : A two-step approach is commonly employed: (i) Nucleophilic substitution : React 4-chlorophenol with epichlorohydrin under basic conditions to form 1-(4-chlorophenoxy)propan-2-ol. (ii) Piperazine coupling : Introduce the 4-phenylpiperazine moiety via a nucleophilic ring-opening reaction, followed by dihydrochloride salt formation. Optimization of stoichiometry (e.g., 1.2:1 molar ratio for phenol:epichlorohydrin) and reaction time (12–24 hours at 60–80°C) minimizes side products. LCMS (e.g., m/z=442 [M+H] for analogous structures) and HPLC (>98% purity) are critical for purity validation .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Methodological Answer :

- NMR spectroscopy : Assign proton environments (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 3.5–4.2 ppm for piperazine and oxypropanol groups) .

- LCMS : Confirm molecular ion peaks (e.g., [M+H]+) and rule out impurities via retention time consistency .

- X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve crystal structures, with R-factors <0.05 for high reliability .

Advanced Research Questions

Q. How can contradictions between NMR and LCMS data during characterization be resolved?

- Methodological Answer :

- Hypothesis testing : If LCMS indicates a higher molecular weight impurity, perform 2D NMR (e.g., HSQC, HMBC) to detect unexpected couplings.

- Isotopic labeling : Introduce deuterated solvents or synthetic intermediates to trace proton environments conflicting with LCMS data.

- Fragmentation analysis : Use high-resolution LCMS/MS to identify adducts or degradation products (e.g., loss of HCl or phenyl groups) .

Q. What computational strategies elucidate non-covalent interactions influencing the compound’s bioactivity?

- Methodological Answer :

- Electron density analysis : Use Multiwfn to map electrostatic potential surfaces (EPS) and localize hydrogen-bond acceptors (e.g., Cl, O) .

- Non-covalent interaction (NCI) plots : Visualize van der Waals and steric interactions via reduced density gradient (RDG) analysis. For example, piperazine-phenyl stacking interactions can be quantified using NCI indices .

Q. How can crystallographic fragment screening improve understanding of molecular interactions?

- Methodological Answer :

- Fragment soaking : Co-crystallize the compound with target proteins (e.g., kinases or GPCRs) and use SHELXC/D/E pipelines for phase determination.

- Density modification : Analyze electron density maps to identify binding pockets (e.g., halogen bonds with 4-chlorophenoxy groups).

- Thermal shift assays : Validate fragment binding by monitoring protein melting temperature (ΔTm >2°C) .

Q. What strategies optimize reaction conditions to minimize by-products during synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading to identify optimal parameters.

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., epoxide ring-opening).

- By-product isolation : Employ preparative HPLC to isolate impurities (e.g., dimerized products) and characterize them via HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.